molecular formula C11H19NO5 B2771475 Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate CAS No. 178200-66-3

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate

Cat. No. B2771475
CAS RN: 178200-66-3
M. Wt: 245.275
InChI Key: NRUBCKVPNJDKJW-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is a chemical compound with the molecular formula C11H16N2O5 . It has an average mass of 256.255 Da and a monoisotopic mass of 256.105927 Da .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate is represented by the InChI code: 1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) .


Chemical Reactions Analysis

The Boc group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, showcases the synthesis of a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, through rhodium(II) or copper(II) catalyzed reactions. This illustrates the compound's critical role in creating structurally diverse molecules for potential applications in medicinal chemistry and materials science (Honey et al., 2012).

Advanced Synthesis Techniques

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is utilized as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. Its ease of preparation and the possibility of recovery and reuse make it an environmentally friendly alternative to traditional coupling agents, highlighting its significance in peptide synthesis and pharmaceutical research (Thalluri et al., 2013).

Antimicrobial Polymer Functions

The compound's derivates are used in synthesizing poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, demonstrating antimicrobial potential towards Staphylococcus aureus. This application underscores the compound's role in developing new materials with inherent antimicrobial properties, relevant for medical devices and coatings (Waschinski & Tiller, 2005).

Gastroprotective Activity

Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate, derived from related chemical manipulations, has been studied for its gastroprotective effect against ethanol-induced gastric mucosal ulcer in rats. This research highlights the potential therapeutic applications of compounds derived from Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate in treating gastric ulcers and related conditions (Halabi et al., 2014).

Environmental Applications

The evaluation of ethyl tert-butyl ether (ETBE) biodegradation in a contaminated aquifer suggests the environmental relevance of derivatives of Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate. This work underscores the importance of understanding and enhancing the biodegradation processes for environmental remediation and the management of organic pollutants (Bombach et al., 2015).

Safety and Hazards

Safety data for Ethyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-6-16-9(14)8(7(2)13)12-10(15)17-11(3,4)5/h8H,6H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUBCKVPNJDKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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